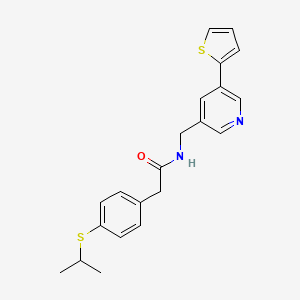

2-(4-(isopropylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-(isopropylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a chemical compound that has gained attention from the scientific community due to its potential use in various research applications. This compound is commonly referred to as ITMPA and has been synthesized by several methods.

Aplicaciones Científicas De Investigación

- Recent research has explored the use of this compound in polymeric photocatalysts for hydrogen evolution via water splitting. Specifically, a study demonstrated that modifying the 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) structure with sulfonyl groups led to improved photocatalytic efficiency . The resulting polymer, PBDTTS-1SO, exhibited high activities under visible-light illumination, making it a promising candidate for sustainable hydrogen production.

- Tris(4-(thiophen-2-yl)phenyl)amine-based and dithienylpyrrole-based conjugated copolymers have found applications in high-contrast electrochromic devices . While the specific compound you mentioned may not be directly cited, its structural features align with the broader class of thiophene-based materials used in electrochromic applications.

- The synthesis of porous organic polymers often involves thiophene derivatives. For instance, polymers based on thiophene-armed triazine and different thiophene derivatives (such as thiophene, thieno[3,2-b]thiophene, dithieno[3,2-b:2′,3′-d]thiophene, or thieno[2′,3’:4,5]thieno[3,2-b]thieno[2,3-d]thiophene) has been achieved through Stille coupling reactions . Although the specific compound you mentioned may not be directly studied, its structural motifs contribute to the broader field of porous materials.

Photocatalytic Hydrogen Evolution

Conjugated Polymers for Electrochromic Devices

Materials for Porous Organic Polymers

Propiedades

IUPAC Name |

2-(4-propan-2-ylsulfanylphenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2OS2/c1-15(2)26-19-7-5-16(6-8-19)11-21(24)23-13-17-10-18(14-22-12-17)20-4-3-9-25-20/h3-10,12,14-15H,11,13H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLKLBWBEABUSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride](/img/structure/B2628047.png)

![2-[(3-Methylphenyl)sulfanyl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2628057.png)

![N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2628059.png)

![N-(4-bromo-2-methylphenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2628065.png)

![N-(2,4-dimethoxyphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2628066.png)